REACTION_CXSMILES
|
[Na].[OH:2][N:3]1[C:7](=[O:8])[CH2:6][CH:5]([S:9]([OH:12])(=[O:11])=[O:10])[C:4]1=[O:13].C1(N=C=NC2CCCCC2)CCCCC1>CC(N(C)C)=O>[OH:2][N:3]1[C:7](=[O:8])[CH2:6][CH:5]([S:9]([OH:12])(=[O:10])=[O:11])[C:4]1=[O:13] |f:0.1,^1:0|
|
Name
|
diisopropyl alcohol
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
3a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
[Na].ON1C(C(CC1=O)S(=O)(=O)O)=O
|
Name
|
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
Vydac C-18 column, 10×250 C18 column, 30° C., flow rate 4.75 mL/min, 50 mM triethylammonium formate pH 3.8
|
Type
|
CUSTOM
|
Details
|
buffer with a linear methanol gradient (30% to 90% over 30 minutes) of the filtrate
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at 22 min
|
Duration
|
22 min
|
Type
|
WAIT
|
Details
|
one for L-DM1-TPA sulfosuccinimidyl ester at 19 min
|
Duration
|
19 min
|
Type
|
WASH
|
Details
|
The compound eluting at 19 min
|
Duration
|
19 min
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ON1C(C(CC1=O)S(=O)(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |